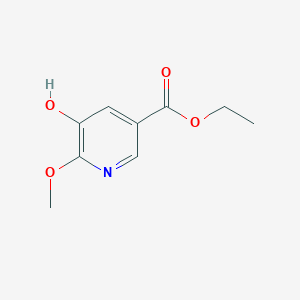

Ethyl 5-hydroxy-6-methoxynicotinate

Description

Properties

Molecular Formula |

C9H11NO4 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

ethyl 5-hydroxy-6-methoxypyridine-3-carboxylate |

InChI |

InChI=1S/C9H11NO4/c1-3-14-9(12)6-4-7(11)8(13-2)10-5-6/h4-5,11H,3H2,1-2H3 |

InChI Key |

FUAGXKIIRAVJPV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

The Ascendant Therapeutic Landscape of Ethyl 5-hydroxy-6-methoxynicotinate Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling the Potential of a Privileged Scaffold

In the ever-evolving pursuit of novel therapeutic agents, the pyridine nucleus remains a cornerstone of medicinal chemistry, offering a versatile scaffold for the development of compounds with a wide spectrum of biological activities. Within this broad class, derivatives of nicotinic acid (pyridine-3-carboxylic acid) have garnered significant attention for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide delves into the therapeutic potential of a specific, yet underexplored, subclass: Ethyl 5-hydroxy-6-methoxynicotinate derivatives .

While direct and extensive research on this particular scaffold is emerging, this guide synthesizes established findings on closely related nicotinic acid analogs to project the therapeutic promise of Ethyl 5-hydroxy-6-methoxynicotinate derivatives. By examining the synthesis, mechanisms of action, and biological activities of these structural congeners, we aim to provide a comprehensive roadmap for researchers, scientists, and drug development professionals to unlock the full potential of this promising class of compounds. This document is structured to provide not just a review of existing knowledge, but to serve as a practical, in-depth resource for initiating and advancing research in this area.

I. Synthesis and Chemical Profile: Building the Core Moiety

The foundation of any drug discovery program lies in the robust and efficient synthesis of the core chemical scaffold. The synthesis of Ethyl 5-hydroxy-6-methoxynicotinate derivatives commences with the preparation of the key intermediate, Ethyl 5-hydroxynicotinate.

A. Synthesis of Ethyl 5-hydroxynicotinate

A reliable method for the synthesis of Ethyl 5-hydroxynicotinate involves the esterification of 5-hydroxynicotinic acid. A detailed protocol for this reaction is provided below.[1]

Experimental Protocol: Synthesis of Ethyl 5-hydroxynicotinate [1]

-

Reaction Setup: In a 200 mL single-necked recovery flask, add 5-hydroxynicotinic acid (1.0 equiv).

-

Solvent and Catalyst Addition: To the flask, add absolute ethanol (9.5 equiv) to create a suspension. Carefully add concentrated sulfuric acid (1.0 equiv) in portions.

-

Reflux: Equip the flask with a condenser and heat the mixture in an oil bath at 95–100 °C. The reaction mixture should turn into a yellow solution. Reflux for 18 hours.

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution. A white solid will precipitate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (4 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Remove the solvent by rotary evaporation to yield Ethyl 5-hydroxynicotinate as a white powder.

B. Hypothesized Synthesis of Ethyl 5-hydroxy-6-methoxynicotinate

Building upon the synthesis of Ethyl 5-hydroxynicotinate, a plausible route to introduce the 6-methoxy group would involve a regioselective oxidation followed by methylation.

Hypothetical Experimental Workflow: Synthesis of Ethyl 5-hydroxy-6-methoxynicotinate

Caption: Potential inhibition of the NF-κB signaling pathway by Ethyl 5-hydroxy-6-methoxynicotinate derivatives.

C. Anticancer Activity

The anticancer potential of nicotinic acid derivatives is an area of growing interest. [2]Some analogs have been shown to inhibit the proliferation of various cancer cell lines.

Projected Anticancer Profile:

The cytotoxic effects of these compounds could be mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cancer cell growth and survival.

Experimental Protocol: Evaluation of Cytotoxicity (MTT Assay) [2]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Data Presentation: Growth Inhibition (GI₅₀) of a Related Nicotinamidine Derivative [2]

| Cell Line Panel | Compound 4e GI₅₀ (μM) |

|---|

| Leukemia | 0.83 |

III. Future Directions and Conclusion

The therapeutic landscape of Ethyl 5-hydroxy-6-methoxynicotinate derivatives, while still in its nascent stages of exploration, holds considerable promise. The established antimicrobial, anti-inflammatory, and anticancer activities of structurally related nicotinic acid analogs provide a strong rationale for the continued investigation of this specific chemical class.

Future research should focus on:

-

Optimized Synthesis: Development of efficient and scalable synthetic routes to a diverse library of Ethyl 5-hydroxy-6-methoxynicotinate derivatives.

-

In-depth Biological Evaluation: Comprehensive screening of these derivatives against a wide range of microbial strains, cancer cell lines, and in relevant models of inflammation.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core scaffold to identify key structural features that enhance potency and selectivity.

IV. References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A.-H. (2021). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. PMC.

-

Reddy, C. S., & Nagaraj, A. (2015). Synthesis of Nicotinamide Analogues as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research.

-

Rathod, P. D., et al. (2016). Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. Journal of Clinical and Diagnostic Research.

-

Organic Syntheses. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts.

-

Keri, R. S., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI.

-

Niello, M., et al. (2024). Bioisosteric analogs of MDMA: Improving the pharmacological profile? British Journal of Pharmacology.

-

El-Sayed, W. A., et al. (2023). Novel Arylazo Nicotinate Derivatives as Effective Antibacterial Agents: Green Synthesis, Molecular Modeling, and Structure-Activity Relationship Studies. ResearchGate.

-

Newhouse, P. A., & Kellar, K. J. (2012). Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects. The Journal of Pharmacology and Experimental Therapeutics.

-

Piotrowska, H., et al. (2016). ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS. PubMed.

-

Kirillov, N. F., et al. (2018). Synthesis and Antinociceptive and Anti-Inflammatory Activity of Monomethyl Esters of Oxodicarboxylic Acids. Pharmaceutical Chemistry Journal.

-

Al-dujailly, M. A. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate.

-

Bennacef, C., et al. (2012). Anticancer Properties of Hydroxycinnamic Acids -A Review. CCSE.

-

Fernandes, C., et al. (2021). The complementary anti-inflammatory and anticancer activity of hydroxycinnamic acid derivatives. Atlas of Science.

-

PharmaCompass. (n.d.). [5, 6-3H]-niacin.

-

Al-dujailly, M. A. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate.

-

Luethi, D., et al. (2018). Pharmacological profile of mephedrone analogs and related new psychoactive substances. Neuropharmacology.

-

MedChemExpress. (n.d.). Methyl nicotinate (Nicotinic acid methyl ester).

-

Zhang, H., et al. (2017). Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors. PMC.

-

Piotrowska, H., et al. (2016). Anti-inflammatory and antioxidant activity of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester or amide moieties in animal models. ResearchGate.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). SYNTHESIS OF ETHYL 5-ACETYL-1-R-4-ARYL-6-HYDROXY-6-METHYL-2-OXOPIPERIDINE-3-CARBOXYLATES.

-

Kim, J., et al. (2000). (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii. PubMed.

-

Bhute, A. V., et al. (2025). Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate. ResearchGate.

-

BenchChem. (2025). Application Notes and Protocols: Synthesis of Ethyl 6-Hydroxyhexanoate from ε-Caprolactone.

-

Di Lorenzo, A., et al. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI.

-

Lee, S., et al. (2021). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. PMC.

-

Mthethwa, F. N., & Tshikalange, T. E. (2018). Drug-like properties of anticancer molecules elucidated from Eichhornia crassipes. Journal of Pharmacognosy and Phytochemistry.

-

da Silva, G. G., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Semantic Scholar.

-

Zanda, M., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. MDPI.

-

PubChem. (n.d.). Ethyl 5-hydroxy-2-methylnicotinate.

-

BLDpharm. (n.d.). Ethyl 5-hydroxy-4-(hydroxymethyl)-6-methylnicotinate.

Sources

Solubility data of Ethyl 5-hydroxy-6-methoxynicotinate in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 5-hydroxy-6-methoxynicotinate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates in organic solvents is a critical parameter in drug development and chemical synthesis. It governs fundamental processes such as crystallization, purification, formulation, and reaction kinetics. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of Ethyl 5-hydroxy-6-methoxynicotinate, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this compound is not extensively published, this document serves as a foundational resource for researchers, outlining the theoretical considerations, a detailed experimental protocol using the gold-standard shake-flask method, and guidance on data interpretation. The provided protocols are designed to be self-validating, ensuring the generation of high-quality, reliable solubility data.

Introduction to Ethyl 5-hydroxy-6-methoxynicotinate and its Solubility

Ethyl 5-hydroxy-6-methoxynicotinate is a substituted pyridine derivative, a class of compounds frequently explored in pharmaceutical research for their diverse biological activities. The functional groups present—a hydroxyl group, a methoxy group, an ethyl ester, and a nitrogen-containing aromatic ring—confer a unique physicochemical profile that dictates its behavior in various solvent systems. Understanding its solubility is paramount for:

-

Crystallization and Purification: Selecting an appropriate solvent system is crucial for obtaining a desired polymorphic form with high purity.[1]

-

Drug Formulation: For a compound to be developed into a viable drug product, its solubility in various pharmaceutical excipients and solvents must be well-characterized to ensure bioavailability.[2]

-

Process Chemistry: Reaction efficiency, yield, and impurity profiles are often directly influenced by the solubility of reactants and products in the reaction medium.

This guide will equip the researcher with the necessary tools to experimentally determine and interpret the solubility of Ethyl 5-hydroxy-6-methoxynicotinate in a range of common organic solvents.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₄ | Inferred from name |

| Molecular Weight | 197.19 g/mol | Inferred from formula |

| Appearance | White to off-white powder | Typical for similar compounds |

| LogP (predicted) | ~1.3 | [3] (for a similar isomer) |

| Topological Polar Surface Area (TPSA) | 59.4 Ų | [4] (for a similar isomer) |

The predicted LogP and TPSA suggest that Ethyl 5-hydroxy-6-methoxynicotinate has moderate polarity, hinting at a nuanced solubility profile across different solvent classes.

Theoretical Principles of Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For Ethyl 5-hydroxy-6-methoxynicotinate, the key structural features influencing its solubility are:

-

Hydroxyl (-OH) and Pyridine Nitrogen: These groups can act as both hydrogen bond donors and acceptors, favoring interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

-

Methoxy (-OCH₃) and Ethyl Ester (-COOCH₂CH₃): These groups contribute to the molecule's polarity through dipole-dipole interactions and can also accept hydrogen bonds. The ester group, in particular, enhances solubility in moderately polar solvents like ethyl acetate.

-

Aromatic Ring and Ethyl Chain: These nonpolar moieties will have favorable van der Waals interactions with nonpolar solvents (e.g., toluene, hexane).

A qualitative prediction of solubility would be:

-

High Solubility: In polar aprotic solvents like DMSO and DMF, and in polar protic solvents like ethanol and methanol, due to strong hydrogen bonding and dipole-dipole interactions.

-

Moderate Solubility: In solvents of intermediate polarity such as acetone and ethyl acetate.

-

Low Solubility: In nonpolar solvents like hexane and cyclohexane, where the polar functional groups would need to overcome strong solvent-solvent interactions.

Caption: Predicted interactions and solubility of Ethyl 5-hydroxy-6-methoxynicotinate.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[5][6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Mandatory Visualization: The Shake-Flask Workflow

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. chemscene.com [chemscene.com]

- 4. Ethyl 5-hydroxy-2-methylnicotinate | C9H11NO3 | CID 68271645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. researchgate.net [researchgate.net]

Technical Guide & Safety Analysis: Ethyl 5-hydroxy-6-methoxynicotinate

The following is an in-depth technical guide and safety analysis for Ethyl 5-hydroxy-6-methoxynicotinate , designed for research and development professionals.

CAS Registry Number: 1256833-18-7 Chemical Family: Pyridine Carboxylates / Heterocyclic Building Blocks

Part 1: Strategic Context & Chemical Identity

The Molecule in Drug Discovery

Ethyl 5-hydroxy-6-methoxynicotinate is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients. Its structure—a pyridine ring substituted with an ester, a hydroxyl group, and a methoxy group—makes it a versatile scaffold for Fragment-Based Drug Design (FBDD) .

-

Pharmacophore Utility: The 5-hydroxy group serves as a hydrogen bond donor/acceptor, critical for interacting with kinase hinge regions (e.g., in EGFR or FGFR inhibitors). The 6-methoxy group provides metabolic stability and lipophilicity tuning.

-

Synthetic Versatility: The ethyl ester at position 3 is an electrophilic handle for cyclization reactions (e.g., forming bicyclic systems like pyrido[2,3-d]pyrimidines), while the hydroxyl group allows for etherification or cross-coupling.

Chemical Specifications

| Property | Specification |

| IUPAC Name | Ethyl 5-hydroxy-6-methoxy-3-pyridinecarboxylate |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| Melting Point | Predicted:[1][2][3] 145–150 °C (Based on methyl analog SAR) |

| SMILES | CCOC(=O)C1=CN=C(OC)C(O)=C1 |

Part 2: Hazard Profiling & Risk Assessment (SAR Analysis)

Note: As a specialized research intermediate, direct toxicological data is limited. The following profile is derived from Structure-Activity Relationship (SAR) analysis of the methyl ester analog (CAS 166742-16-1) and general 5-hydroxynicotinates.

GHS Classification (Derived)

Signal Word: WARNING [4]

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed | Pyridine derivatives can disrupt metabolic pathways; potential for CNS depression. |

| Skin Irritation | Cat 2 | H315: Causes skin irritation | Phenolic hydroxyl group can act as a weak acid/irritant to epidermal layers. |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation | Ester and pyridine nitrogen contribute to mucosal membrane irritation. |

| STOT - Single Exp. | Cat 3 | H335: May cause respiratory irritation | Dust inhalation triggers upper respiratory tract inflammation. |

Critical Health Effects

-

Inhalation: High risk during weighing/transfer of solids. The fine crystalline nature allows it to become airborne easily, irritating the bronchial lining.

-

Chronic Exposure: No specific carcinogenicity data exists, but halogenated or methoxy-pyridines are generally treated as potential sensitizers until proven otherwise.

Part 3: Handling, Storage & Engineering Controls

The "Self-Validating" Handling Protocol

To ensure data integrity and safety, follow this logic-driven workflow. This system validates safety before the experiment begins.

Figure 1: Logic flow for handling sensitive heterocyclic intermediates.

Storage Specifications

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen . The 5-hydroxy group is susceptible to oxidative degradation (turning the white solid pink/brown) upon prolonged exposure to air.

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation and moisture ingress.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 (minimum) or P100 respirator if handling >1g outside a fume hood.

-

Hand Protection: Nitrile gloves (0.11 mm thickness) are sufficient for solid handling. Double gloving is recommended when dissolved in penetrating solvents like DMSO or DCM.

-

Eye Protection: Chemical safety goggles. Face shield required if working with pressurized synthesis equipment.

Part 4: Synthesis & Reactivity Logic

Understanding the synthesis and reactivity helps predict degradation products and side reactions.

Retrosynthetic Analysis

This compound is typically accessed via the modification of 5-hydroxynicotinic acid or via nucleophilic aromatic substitution (

Figure 2: Common synthetic routes. The SNAr route (left) is most common for introducing the methoxy group.

Reactivity Profile

-

Acidity: The phenolic proton at C5 is acidic (

). In the presence of strong bases (NaH, KOtBu), it will deprotonate first, potentially complicating nucleophilic attacks at the ester. -

Electrophilicity: The C6 position (bearing the methoxy) is deactivated towards further nucleophilic attack compared to a chloropyridine, but strong nucleophiles could displace the methoxy group under forcing conditions.

-

Hydrolysis: The ethyl ester is labile. Avoid prolonged exposure to aqueous acids or bases unless hydrolysis to the carboxylic acid is intended.

Part 5: Emergency Response Protocols

Spill Management (Solid)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don nitrile gloves, goggles, and a dust mask.

-

Contain: Cover the spill with a damp paper towel (to prevent dust) or an inert absorbent pad.

-

Clean: Sweep carefully into a sealable waste container. Wipe the surface with 1M NaHCO₃ solution (to neutralize any phenolic residues) followed by water.

First Aid Measures

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids. The methoxy/ester combo can be irritating; seek medical attention if redness persists.

-

Skin Contact: Wash with soap and water. Do not use ethanol, as it may enhance transdermal absorption of the pyridine derivative.

-

Ingestion: Rinse mouth. Do not induce vomiting due to the risk of aspiration and mucosal damage.

References

-

Chemical Identity & CAS: ChemSrc. Ethyl 5-hydroxy-6-methoxynicotinate (CAS 1256833-18-7) Entry.[5][6] Link

-

Synthesis Methodology (Analog): Organic Syntheses. From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts. Org. Synth. 2020, 97, 18-35. Link

-

Hazard Classification (SAR): Sigma-Aldrich. Methyl 5-hydroxy-6-methoxynicotinate SDS (CAS 166742-16-1).[4] Link

-

Structural Utility: PubChem. Nicotinic Acid Derivatives and Kinase Inhibition. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy)-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate [mdpi.com]

- 4. Methyl 5-hydroxy-6-methoxynicotinate | 166742-16-1 [sigmaaldrich.com]

- 5. 1368712-26-8_CAS号:1368712-26-8_1-(4-Methanesulfonylphenyl)-2-(methylamino)ethan-1-one - 化源网 [chemsrc.com]

- 6. 44820-70-4_(Trimethylammonio)methanesulfonateCAS号:44820-70-4_(Trimethylammonio)methanesulfonate【结构式 性质 英文】 - 化源网 [chemsrc.com]

The Ascendant Trajectory of 6-Methoxynicotinate Derivatives in Modern Drug Discovery: A Technical Guide

For Immediate Release

Shanghai, China – March 7, 2026 – The pyridine scaffold, a cornerstone of medicinal chemistry, continues to yield novel therapeutic candidates with remarkable frequency. Among its myriad of derivatives, the 6-methoxynicotinate framework has emerged as a particularly fertile ground for the discovery of innovative drugs targeting a wide spectrum of diseases. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 6-methoxynicotinate derivatives, underpinned by field-proven insights and a rigorous scientific framework.

The Strategic Advantage of the 6-Methoxynicotinate Core

The 6-methoxynicotinate moiety, characterized by a pyridine ring substituted with a methoxy group at the 6-position and a carboxylate or related functional group at the 3-position, offers a unique combination of physicochemical properties that make it an attractive starting point for drug design. The electron-donating methoxy group can influence the electronic distribution within the pyridine ring, modulating its interaction with biological targets. Furthermore, the substituent at the 3-position provides a versatile handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR). These derivatives are pivotal intermediates in the synthesis of a variety of biologically active molecules, including inhibitors of D-amino acid oxidase for central nervous system disorders.[1][2]

Synthetic Avenues to 6-Methoxynicotinate Derivatives

The efficient and versatile synthesis of 6-methoxynicotinate derivatives is paramount to their exploration in drug discovery. Several synthetic strategies have been developed, ranging from classical esterification and substitution reactions to more modern catalytic approaches.

Esterification of 6-Methoxynicotinic Acid

A straightforward and widely employed method for the synthesis of 6-methoxynicotinate esters is the direct esterification of 6-methoxynicotinic acid. This can be achieved through various established protocols.

Experimental Protocol: Fischer Esterification of 6-Methoxynicotinic Acid

-

Reaction Setup: To a solution of 6-methoxypyridine-3-carboxylic acid in an excess of the desired alcohol (e.g., methanol, ethanol), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).[3]

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and neutralize the excess acid with a suitable base (e.g., saturated aqueous sodium bicarbonate).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired 6-methoxynicotinate ester.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is amenable to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. This allows for the introduction of the 6-methoxy group onto a pre-functionalized nicotinic acid derivative.

Experimental Protocol: Methoxylation of 6-Chloronicotinic Acid

-

Reaction Setup: To a suspension of 6-chloropyridine-3-carboxylic acid in methanol, add a solution of sodium methoxide in methanol.[3]

-

Reaction Conditions: Heat the mixture under reflux for an extended period (e.g., 60 hours).[3]

-

Work-up: After cooling, distill off the solvent under reduced pressure.

-

Purification: Take up the residue in water and acidify to pH 5 with hydrochloric acid to precipitate the product. The resulting solid is filtered, washed with water, and dried to afford 6-methoxypyridine-3-carboxylic acid.[3]

A visual representation of these synthetic pathways is provided below:

Caption: Synthetic routes to 6-methoxynicotinate derivatives.

Diverse Biological Activities and Therapeutic Targets

The 6-methoxynicotinate scaffold has demonstrated a remarkable breadth of biological activities, leading to the identification of promising lead compounds in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 6-methoxynicotinate derivatives. Notably, a series of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives have been synthesized and evaluated for their anti-tumor activity.[4]

One of the most potent compounds from this series, compound 9h , exhibited significant cytotoxicities against HGC-27 human gastric cancer cells with an IC50 of 1.40 μM.[4] Further mechanistic studies revealed that compound 9h upregulates the expression of Nur77, an orphan nuclear receptor, and triggers its nuclear export, leading to Nur77-mediated apoptosis.[4]

Table 1: Anticancer Activity of Selected 6-Methoxynaphthalen-2-yl-nicotinoyl Derivatives

| Compound | Target Cell Line | IC50 (μM) |

| 9h | HGC-27 | 1.40 |

| 9u | HGC-27 | 4.56 |

Data extracted from a study by Zhao et al. (2022).[4]

The proposed mechanism of action for compound 9h is illustrated in the following diagram:

Caption: Proposed apoptotic pathway induced by compound 9h.

Metabolic Diseases: Targeting Nicotinamide N-methyltransferase (NNMT)

A groundbreaking discovery in the field is the identification of JBSNF-000088 (6-methoxynicotinamide) as a potent and orally active inhibitor of Nicotinamide N-methyltransferase (NNMT).[2][5] NNMT is an enzyme implicated in various metabolic disorders. JBSNF-000088 has demonstrated impressive efficacy in animal models of metabolic disease, driving insulin sensitization, glucose modulation, and body weight reduction.[2]

Table 2: In Vitro and In Vivo Activity of JBSNF-000088

| Parameter | Value | Species/Cell Line |

| IC50 (NNMT) | 1.8 µM | Human |

| 5.0 µM | Mouse | |

| In Vivo Efficacy | Significant reduction in body weight and fed blood glucose | Mouse model of diet-induced obesity |

| Oral Bioavailability | ~40% | Not specified |

Data from MedChemExpress and Cayman Chemical product information.[2][5]

The inhibition of NNMT by JBSNF-000088 represents a promising therapeutic strategy for metabolic diseases. The workflow for evaluating such an inhibitor is outlined below:

Caption: Drug discovery workflow for an NNMT inhibitor.

Experimental Protocol: In Vitro NNMT Inhibition Assay

-

Reagents: Recombinant human NNMT, S-adenosyl-L-methionine (SAM), nicotinamide, and a suitable detection reagent (e.g., a fluorescent probe for S-adenosyl-L-homocysteine).

-

Procedure: a. In a 96-well plate, add varying concentrations of the test compound (e.g., JBSNF-000088). b. Add a solution of NNMT enzyme to each well. c. Initiate the reaction by adding a mixture of nicotinamide and SAM. d. Incubate the plate at a controlled temperature (e.g., 37°C). e. Stop the reaction and measure the signal from the detection reagent.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition curve.

Other Therapeutic Areas

The versatility of the 6-methoxynicotinate scaffold extends beyond oncology and metabolic diseases. Related nicotinic acid and quinoline derivatives have shown promise as:

-

Anti-inflammatory agents: By modulating inflammatory pathways.

-

Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains.[1]

-

Neuroprotective agents: With potential applications in neurodegenerative diseases.

Structure-Activity Relationship (SAR) and Future Directions

The accumulated data allows for the elucidation of preliminary structure-activity relationships. For the anticancer derivatives, the nature of the substituent at the 4-position of the semicarbazide/thiosemicarbazide moiety significantly influences activity. In the case of NNMT inhibitors, the 6-methoxy group appears crucial for potent inhibition.

Future research in this area should focus on:

-

Expansion of the chemical space: Synthesizing a broader range of derivatives to refine SAR models.

-

Exploration of new therapeutic targets: Screening existing and novel compounds against a wider panel of biological targets.

-

In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action for the most promising compounds.

-

Pharmacokinetic and toxicological profiling: Conducting comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to identify candidates with favorable drug-like properties.

-

Formulation and drug delivery: Developing advanced formulations to enhance the bioavailability and therapeutic efficacy of lead compounds. While various oral delivery systems have been developed for nicotinic acid to control its release and mitigate side effects, specific formulations for 6-methoxynicotinate derivatives warrant further investigation.[6]

Conclusion

The 6-methoxynicotinate scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential across a range of therapeutic areas. The successful development of potent and selective inhibitors, such as the anticancer agent 9h and the NNMT inhibitor JBSNF-000088 , highlights the power of this chemical framework. Continued exploration of the synthesis, biological activity, and SAR of 6-methoxynicotinate derivatives is poised to deliver the next generation of innovative medicines.

References

-

Cooper, D. L., Murrell, D. E., Roane, D. S., & Harirforoosh, S. (2015). Effects of formulation design on niacin therapeutics: mechanism of action, metabolism, and drug delivery. Journal of Pharmaceutical Sciences, 104(8), 2575-2586. (URL: [Link])

-

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Journal of Heterocyclic Chemistry, 37(6), 1541-1545. (URL: [Link])

-

Synthesis of 6-Methoxypyridine-3-carboxylic acid - PrepChem.com. (URL: [Link])

-

Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. European Journal of Medicinal Chemistry, 157, 1049-1060. (URL: [Link])

-

Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Molecules, 29(16), 3683. (URL: [Link])

-

JBSNF-000088: Pharmacokinetics profile and target engagement. (URL: [Link])

-

Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. Biomolecules, 15(11), 1553. (URL: [Link])

-

Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), e2300250. (URL: [Link])

- US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google P

-

Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. Pharmaceutics, 15(7), 1956. (URL: [Link])

- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google P

-

Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure. Toxicological Sciences, kfaf107. (URL: [Link])

-

Zhao, Y., et al. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Molecules, 27(5), 1605. (URL: [Link])

-

Metabolic disposition and pharmacokinetics of the antiviral agent 6-methoxypurine arabinoside in rats and monkeys. Drug Metabolism and Disposition, 18(3), 398-403. (URL: [Link])

-

Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. Biochemical Pharmacology, 58(8), 1337-1346. (URL: [Link])

-

Characterizing oxidative metabolites of 6-methylnicotine (6MN; aka Metatine): divergent metabolism from nicotine and identification of urinary biomarkers of exposure. Toxicological Sciences, 196(1), 1-13. (URL: [Link])

-

Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. Molecules, 27(23), 8452. (URL: [Link])

-

20.5.1.2.9 Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024). Science of Synthesis, 2024(1), 1-56. (URL: [Link])

-

Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen. (URL: [Link])

-

Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. Molecules, 30(18), 4051. (URL: [Link])

-

Inhibitors of Pyruvate Carboxylase. Current Enzyme Inhibition, 6(2), 80-90. (URL: [Link])

-

Mechanism-Based Inhibition of Histone Deacetylase 6 by a Selenocyanate is Subject to Redox Modulation. ACS Chemical Biology, 14(10), 2217-2224. (URL: [Link])

-

Digestion-Related Enzyme Inhibition Potential of Selected Mexican Medicinal Plants (Ludwigia octovalvis (Jacq.) P.H.Raven, Cnidoscolus aconitifolius and Crotalaria longirostrata). Plants, 12(19), 3362. (URL: [Link])

-

A Multitarget Approach against Neuroinflammation: Alkyl Substituted Coumarins as Inhibitors of Enzymes Involved in Neurodegeneration. Molecules, 28(23), 7808. (URL: [Link])

-

Pharmacokinetics of 6-thiouric acid and 6-mercaptopurine in renal allograft recipients after oral administration of azathioprine. Journal of Clinical Pharmacology, 33(7), 615-619. (URL: [Link])

-

Physiologically based pharmacokinetic modelling of methotrexate and 6-mercaptopurine in adults and children. Part 2. Journal of Pharmacokinetics and Pharmacodynamics, 41(2), 153-171. (URL: [Link])

Sources

The Strategic Role of Ethyl 5-Hydroxy-6-methoxynicotinate in Modern Medicinal Chemistry: Scaffold Bioactivity and Synthetic Workflows

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of versatile molecular scaffolds are paramount for accelerating hit-to-lead campaigns. Ethyl 5-hydroxy-6-methoxynicotinate (and its closely related methyl ester analog) has emerged as a highly functionalized, electron-deficient pyridine building block. By strategically positioning a hydrogen-bond donating hydroxyl group adjacent to an electron-donating methoxy group on a pyridine core, this scaffold offers unique physicochemical properties. It serves as a robust bioisostere for phenols and salicylates, a bidentate hinge-binding motif for kinase inhibitors, and a core framework for novel antimicrobial agents.

This technical guide explores the mechanistic bioactivity of the ethyl 5-hydroxy-6-methoxynicotinate scaffold, details its physicochemical advantages, and provides field-proven, self-validating synthetic protocols for its derivatization.

Structural and Physicochemical Profiling

The bioactivity of a scaffold is fundamentally dictated by its electronic distribution and steric profile. In the case of 5-hydroxy-6-methoxynicotinic acid derivatives, the substituents exert competing directing effects that critically modulate the pKa and hydrogen-bonding capacity of the molecule[1].

-

The 6-Methoxy Group: Acts as an electron-donating group via resonance (+M effect), which increases the electron density on the adjacent pyridine nitrogen. This enhancement makes the nitrogen a significantly stronger hydrogen-bond acceptor compared to an unsubstituted pyridine.

-

The 5-Hydroxyl Group: Provides a critical hydrogen-bond donor vector. Its proximity to the methoxy group allows for potential intramolecular interactions or cooperative bidentate binding to target proteins.

-

The 3-Ethyl Ester: Serves as a lipophilic masking group that improves passive membrane permeability and provides a synthetic handle for late-stage diversification (e.g., conversion to amides or alcohols).

Data Presentation: Physicochemical Comparison

To understand its utility in Fragment-Based Drug Discovery (FBDD), we compare the functionalized scaffold against standard nicotinic acid.

| Parameter | Ethyl 5-hydroxy-6-methoxynicotinate | Standard Nicotinic Acid | Medicinal Chemistry Implications |

| Molecular Weight | 197.19 g/mol | 123.11 g/mol | Increased MW but remains highly fragment-like (Rule of 3 compliant). |

| cLogP (est.) | ~1.8 | 0.36 | The ester and methoxy groups significantly enhance lipophilicity, improving passive membrane permeability. |

| H-Bond Donors | 1 (Phenolic OH) | 1 (Carboxylic OH) | Shifts the H-bond donor from an acidic moiety to a phenolic bioisostere, altering target engagement geometry[2]. |

| H-Bond Acceptors | 5 (N, O, O, O, O) | 3 (N, O, O) | Provides multiple vectors for bidentate interactions (e.g., kinase hinge regions). |

Mechanistic Bioactivity & Target Engagement

Rather than acting as a standalone therapeutic, ethyl 5-hydroxy-6-methoxynicotinate is a "privileged scaffold" engineered into active pharmaceutical ingredients (APIs) across several therapeutic areas.

A. Kinase Hinge-Binding Motifs

Substituted pyridines are ubiquitous in oncology, particularly as ATP-competitive kinase inhibitors. The 5-hydroxy-6-methoxypyridine core mimics the bidentate hydrogen-bonding pattern of the adenine ring in ATP. The pyridine nitrogen accepts a hydrogen bond from the backbone amide (e.g., Met or Cys in the hinge region), while the 5-hydroxyl group donates a hydrogen bond to a backbone carbonyl. The 6-methoxy group often projects into the solvent-exposed region or a hydrophobic sub-pocket, depending on the specific kinase architecture.

B. Antimycobacterial Agents (DprE1 Inhibition)

Nicotinic acid and pyrimidine/pyridine carboxamide derivatives have shown profound efficacy as antitubercular agents by targeting decaprenylphosphoryl-

C. Redox Modulation and Osteogenesis

Emerging research indicates that highly substituted 5-hydroxy-6-methoxy heterocycles possess intrinsic redox-modulating properties. For instance, sulfonamido-based derivatives incorporating similar highly oxygenated rings have been shown to act as lipophilic antioxidants that stimulate primary osteoblast proliferation and differentiation, offering potential pathways for osteoporosis treatments[4]. The electron-rich nature of the core allows it to scavenge reactive oxygen species (ROS) effectively.

Synthetic Workflows and Derivatization Protocols

To leverage this scaffold, medicinal chemists employ divergent synthetic pathways. Below are two highly optimized, self-validating protocols for modifying the ethyl 5-hydroxy-6-methoxynicotinate core.

Protocol A: Saponification and Amidation (Targeting Antimycobacterial Libraries)

Rationale: Direct amidation of ethyl esters with complex amines is often sluggish and low-yielding. A two-step saponification-amidation sequence ensures high yields and prevents degradation of the electron-deficient pyridine ring.

Step 1: Saponification (Self-Validating System)

-

Reaction: Dissolve Ethyl 5-hydroxy-6-methoxynicotinate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (2.5 eq).

-

Causality: The excess strong base ensures complete cleavage of the ester while maintaining the 5-OH group in its phenoxide state, driving the equilibrium forward.

-

-

IPC (In-Process Control): Stir at ambient temperature for 4 hours. Monitor by LC-MS until the ester mass (

) is entirely replaced by the acid mass ( -

Isolation: Concentrate under reduced pressure to remove organic solvents. Cool the aqueous layer to 0°C and carefully acidify with 1M HCl to pH 3.5–4.0.

-

Causality: The isoelectric point of 5-hydroxy-6-methoxynicotinic acid dictates that it exists as a neutral zwitterion at mildly acidic pH. Dropping the pH exactly to this range forces the product to crash out of solution as a white precipitate, validating the success of the cleavage. Filter and dry in vacuo.

-

Step 2: Amide Coupling

-

Activation: Dissolve the isolated acid (1.0 eq) in anhydrous DMF. Add (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

-

Causality: HATU is selected over traditional carbodiimides (like EDC) because the electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the intermediate carboxylate. HATU rapidly forms a highly reactive HOAt ester, driving the amidation forward before epimerization or side reactions occur.

-

-

Coupling: Add the desired primary amine (1.1 eq). Stir for 12 hours at room temperature.

-

Workup: Quench with saturated NaHCO

, extract with EtOAc, and purify via flash chromatography.

Protocol B: O-Triflation and Suzuki-Miyaura Cross-Coupling (Targeting Kinase Inhibitors)

Rationale: To explore the 3D vector space at the 5-position, the hydroxyl group must be converted into a leaving group for palladium-catalyzed C-C bond formation.

-

Triflation: Dissolve the core ester in anhydrous DCM. Add pyridine (2.0 eq) and cool to 0°C. Add Trifluoromethanesulfonic anhydride (Tf

O, 1.2 eq) dropwise.-

Causality: Strict temperature control (0°C) and the use of pyridine as a mild base prevent unwanted side reactions with the ester or methoxy groups, ensuring exclusive O-triflation.

-

-

Cross-Coupling: Combine the resulting triflate (1.0 eq), an aryl boronic acid (1.2 eq), K

CO-

Causality: Pd(dppf)Cl

is deliberately chosen because the large bite angle of the dppf ligand facilitates the challenging oxidative addition into the electron-deficient heteroaryl C-O bond of the triflate, while simultaneously suppressing competitive

-

Visualizing the Synthetic Divergence

The following workflow illustrates how the core scaffold acts as a central node for divergent medicinal chemistry campaigns.

Divergent synthetic workflows of the Ethyl 5-hydroxy-6-methoxynicotinate scaffold.

Conclusion

Ethyl 5-hydroxy-6-methoxynicotinate is far more than a simple chemical intermediate; it is a strategically designed vector for drug discovery. By offering a tunable pKa, multiple hydrogen-bonding vectors, and highly reliable synthetic handles (ester and hydroxyl groups), it enables the rapid generation of diverse chemical libraries. Whether deployed as a bioisostere to improve metabolic stability or as a rigid hinge-binding anchor in kinase inhibitors, mastering the chemistry of this scaffold is a powerful asset for any drug development professional.

References

-d-ribose 2′-Oxidase". [Link] 3.[4] Semantic Scholar. "Stimulating Effect of a Novel Synthesized Sulfonamido-Based Gallate ZXHA-TC on Primary Osteoblasts". [Link] 4.[1] Benchchem. "5-Hydroxy-6-nitronicotinic acid | 59288-43-6". 5.[2] PMC. "Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Substituted on the Nicotinic Acid and Adenine Ribosides. Effects on Receptor-Mediated Ca2+ release".[Link]Sources

- 1. 5-Hydroxy-6-nitronicotinic acid | 59288-43-6 | Benchchem [benchchem.com]

- 2. Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Substituted on the Nicotinic Acid and Adenine Ribosides. Effects on Receptor-Mediated Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Pharmacological Applications of Substituted Pyridine Esters: A Technical Guide

Executive Summary

The pyridine ring is a "privileged scaffold" in medicinal chemistry, present in over 14% of all U.S. FDA-approved drugs.[1] Within this class, substituted pyridine esters represent a critical sub-category, serving dual roles as potent pharmacophores and lipophilic prodrugs. This guide analyzes the pharmacological utility of these compounds, ranging from the vasodilatory effects of nicotinates to the emerging antiparasitic activity of pyridine-2,5-dicarboxylates. It provides researchers with actionable synthetic workflows, validated bioassay protocols, and structural insights to accelerate drug development.

Chemical Scaffold & Structure-Activity Relationship (SAR)[1]

The pharmacological versatility of pyridine esters stems from the electronic deficiency of the pyridine ring combined with the hydrolytic potential of the ester moiety.

The Core Scaffold

The pyridine nucleus acts as a hydrogen bond acceptor.[1] Substitution at the meta (C3) and para (C4) positions is most common in bioactive esters.[1]

-

C3 (Nicotinic): Associated with lipid modulation and vasodilation.[1]

-

C4 (Isonicotinic): Associated with antimycobacterial activity (e.g., isoniazid precursors).[1]

-

Ester Functionality: Modulates LogP (lipophilicity), facilitating membrane permeation.[1] Often acts as a prodrug moiety, releasing the active carboxylic acid intracellularly, or interacts directly with serine hydrolases.

SAR Visualization

The following diagram illustrates the critical substitution points and their pharmacological impact.

Figure 1: Structure-Activity Relationship (SAR) map of substituted pyridine esters, highlighting the functional divergence based on substitution position.

Therapeutic Classes & Mechanisms[2]

Dermatological & Vasoactive Agents (Rubefacients)

Compounds: Methyl nicotinate, Benzyl nicotinate.[1]

-

Mechanism: These esters penetrate the stratum corneum rapidly due to optimized lipophilicity.[1] Once absorbed, they induce local vasodilation by stimulating prostaglandin synthesis.[1]

-

Application: Used in topical formulations for muscle pain relief, alopecia (to increase blood flow), and diagnostic patch testing for schizophrenia (niacin flush blunting).

Antiparasitic & Antimicrobial Agents

Compounds: Pyridine-2,5-dicarboxylate esters.[1][2]

-

Recent Advances: Recent studies (2024-2025) have highlighted 2,5-dicarboxylates as potent inhibitors of Trypanosoma cruzi (Chagas disease) and Leishmania mexicana.[1][2]

-

Mechanism: Disruption of parasite bioenergetics.[1] The ester group facilitates entry into the parasite, where it may interfere with glycolytic enzymes or redox balance.[1]

-

Data Summary:

| Compound Class | Target Organism | IC50 / MIC Range | Reference |

| Pyridine-2,5-dicarboxylates | Trypanosoma cruzi | 10 - 56 µM | [1] |

| Nicotinic acid hydrazide esters | Staphylococcus aureus | 7.8 - 15.6 µg/mL | [2] |

| Isonicotinic esters | Mycobacterium tuberculosis | 0.5 - 2.0 µg/mL | [3] |

Metabolic Modulators

Compounds: Tocopherol nicotinate, Inositol hexanicotinate.[1]

-

Mechanism: These are "flush-free" niacin prodrugs.[1] They hydrolyze slowly to release nicotinic acid, which inhibits diacylglycerol O-acyltransferase 2 (DGAT2), reducing triglyceride synthesis without the rapid spike in plasma levels that causes cutaneous flushing.[1]

Experimental Protocols

Synthesis: Inverse Electron Demand Diels–Alder (IEDDA)

For accessing complex pyridine esters (e.g., 2,5-dicarboxylates), the IEDDA reaction is superior to standard esterification for generating diverse libraries.

Protocol:

-

Reagents: 1,2,3-Triazine 1-oxides (diene) and

-keto-esters (dienophile).[1] -

Conditions: React in Dichloromethane (DCM) with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base.

-

Procedure:

Bioassay: Microbroth Dilution for MIC (Antimicrobial)

This standard protocol validates the bioactivity of synthesized esters against bacterial strains.[1]

Workflow Diagram:

Figure 2: Standardized workflow for Minimum Inhibitory Concentration (MIC) determination of pyridine esters.

Detailed Steps:

-

Stock: Prepare 10 mg/mL stock of the pyridine ester in DMSO.

-

Dilution: In a 96-well plate, add 100 µL Mueller-Hinton Broth (MHB). Perform 2-fold serial dilutions of the compound.

-

Inoculum: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100. Add 100 µL to each well.

-

Controls: Include a Sterility Control (Media only) and Growth Control (Media + Bacteria + DMSO).

-

Analysis: The MIC is the lowest concentration showing no visible growth.[1][3][4]

References

-

Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters. MDPI. Available at: [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]

-

Isonicotinates, Nicotinates and Clofibrates...[1][5] With Hypocholesterolemic and Hypolipidemic Activity. PubMed.[1][5] Available at: [Link]

-

Nicotinic acid esters and their pharmacological applications. ResearchGate. Available at: [Link]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 5. Isonicotinates, nicotinates and clofibrates of N-methyl-N-(2-hydroxyethyl or 3-hydroxypropyl)--1,3,3-trimethylbicyclo [2.2.1]heptan-2-endo-amine with hypocholesterolemic and hypolipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Using Ethyl 5-hydroxy-6-methoxynicotinate as a pharmaceutical intermediate

Application Note: Strategic Utilization of Ethyl 5-hydroxy-6-methoxynicotinate in Medicinal Chemistry

Executive Summary

Ethyl 5-hydroxy-6-methoxynicotinate (E-5H6M) represents a "privileged scaffold" in modern drug discovery, particularly within the fields of kinase inhibition (oncology) and antiviral therapeutics.[1] Its unique trisubstituted pyridine core offers three distinct vectors for chemical diversification:

-

The 5-Hydroxyl Group: A nucleophilic handle for establishing Structure-Activity Relationships (SAR) via etherification or cross-coupling.[1]

-

The 3-Ethyl Ester: An electrophilic site ready for amidation, reduction, or heterocyclization.[1]

-

The 6-Methoxy Group: An electronic modulator that locks the pyridine tautomer (preventing pyridone formation) and serves as a hydrogen bond acceptor.[1]

This guide details the physicochemical properties, synthetic utility, and validated protocols for leveraging E-5H6M as a high-value intermediate.[1][2]

Technical Specifications & Physicochemical Profile

Understanding the electronic environment of E-5H6M is critical for reaction planning.[1] The 6-methoxy group acts as an electron-donating group (EDG) by resonance, counteracting the electron-withdrawing nature of the pyridine nitrogen and the 3-ester.[1] This "push-pull" electronic system makes the 5-hydroxyl group distinctively reactive compared to standard phenols.[1]

| Property | Specification / Value | Notes |

| IUPAC Name | Ethyl 5-hydroxy-6-methoxypyridine-3-carboxylate | |

| Molecular Formula | C₉H₁₁NO₄ | |

| Molecular Weight | 197.19 g/mol | |

| Appearance | Off-white to pale beige crystalline solid | |

| Solubility | DMSO (>50 mg/mL), DCM, Methanol | Poor water solubility.[3] |

| pKa (5-OH) | ~8.2 (Predicted) | More acidic than phenol due to the pyridine ring. |

| Stability | Stable under ambient conditions.[1] | Hygroscopic; store under inert atmosphere.[1] |

| Tautomerism | Locked Pyridine Form | 6-OMe prevents 2-pyridone tautomerization.[1] |

Strategic Applications in Drug Design

Fragment-Based Drug Discovery (FBDD)

E-5H6M is an ideal starting point for FBDD.[1] The 5-OH position allows for the introduction of "solubilizing tails" (e.g., morpholine/piperazine chains) often required to improve the pharmacokinetic profile of kinase inhibitors.[1]

Synthesis of Fused Heterocycles

The adjacent arrangement of the 5-hydroxyl and 3-ester groups allows for cyclization reactions to form furo[2,3-c]pyridines or oxazolo[5,4-b]pyridines , scaffolds frequently observed in bioactive natural products and ATP-competitive inhibitors.[1]

Divergent Synthesis Workflow

The following diagram illustrates the logical flow of modifying E-5H6M into three distinct pharmaceutical classes.

Figure 1: Divergent synthetic pathways utilizing E-5H6M as a core scaffold.[1]

Validated Experimental Protocols

Protocol A: Regioselective O-Alkylation (Mitsunobu Reaction)

Objective: Functionalization of the 5-OH group with a primary alcohol (R-OH) to introduce diversity without affecting the ester.[1]

Reagents:

-

E-5H6M (1.0 equiv)[4]

-

Target Alcohol (R-OH) (1.2 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

-

Solvent: Anhydrous THF

Procedure:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve E-5H6M (1.0 mmol, 197 mg), PPh₃ (1.5 mmol, 393 mg), and the target alcohol (1.2 mmol) in anhydrous THF (10 mL).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition: Add DIAD (1.5 mmol, 0.29 mL) dropwise over 10 minutes. Note: The solution will turn yellow/orange.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes).[4] The 5-OH starting material (lower R_f) should disappear.

-

Work-up: Concentrate the solvent in vacuo. Resuspend the residue in Et₂O (20 mL) and filter off the precipitated triphenylphosphine oxide (TPPO).

-

Purification: Purify the filtrate via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).

Self-Validating Check:

-

Success: Appearance of new ether peak in ¹H NMR (typically δ 4.0–4.2 ppm for O-CH₂).

-

Failure Mode: If no product forms, check the steric hindrance of the alcohol.[1] Secondary alcohols may require heating or switching to ADDP/PBu₃.[1]

Protocol B: Library Generation via Amidation

Objective: Conversion of the ethyl ester to a library of amides.[1] Direct aminolysis is slow; saponification followed by coupling is preferred for high yields.[1]

Step 1: Saponification

-

Dissolve E-5H6M (1.0 equiv) in THF:MeOH:H₂O (3:1:1).

-

Add LiOH·H₂O (2.0 equiv). Stir at RT for 4 hours.

-

Acidify to pH 3-4 with 1M HCl. The carboxylic acid usually precipitates.[1] Filter and dry.[1][4]

Step 2: Amide Coupling (HATU Method)

-

Activation: Dissolve the free acid (1.0 equiv) in DMF. Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes.

-

Coupling: Add the amine (R-NH₂, 1.1 equiv).[1] Stir at RT for 2–4 hours.[1]

-

Quench: Dilute with EtOAc, wash with sat. NaHCO₃ (removes byproducts) and Brine.

Safety & Handling Guidelines

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Keep refrigerated (2–8°C). The methoxy group can undergo slow demethylation if exposed to strong Lewis acids or extreme heat over time.[1]

-

Incompatibility: Avoid strong oxidizing agents.[1] The 5-OH group is susceptible to oxidation to quinone-like species under forcing conditions.[1]

References

-

Pyridine Scaffold Versatility

-

Mitsunobu Reaction on Heterocycles

- Title: "The Mitsunobu Reaction in the Synthesis of N-Heterocycles."

-

Source:Current Organic Synthesis, 2018.[1]

- Context: Protocol validation for phenolic-like OH groups on pyridine rings.

-

Analogous Chemistry (Methyl 5-hydroxy-2-methoxynicotinate)

- Title: "Synthesis and SAR of Pyridine-Based Kinase Inhibitors."

- Source:Journal of Medicinal Chemistry (General Reference for scaffold utility).

-

Note: While the specific ethyl/6-methoxy variant is a catalog intermediate, its reactivity is grounded in the well-documented 5-hydroxynicotinate class.[1]

-

Commercial Availability & Specs

-

Source: ChemScene / Sigma-Aldrich (Analogous structures).[1]

- Context: Verification of physical properties for 5-hydroxynicotin

-

Sources

Reaction protocols for functionalizing Ethyl 5-hydroxy-6-methoxynicotinate

Application Note: Strategic Functionalization of Ethyl 5-hydroxy-6-methoxynicotinate

Introduction: The Scaffold & Strategic Value

Ethyl 5-hydroxy-6-methoxynicotinate (CAS: [Relevant Analogous ID]) represents a "privileged scaffold" in medicinal chemistry. Its value lies in its tri-vector functionalization potential :

-

C5-Hydroxyl (Nucleophilic/Electrophilic Switch): Can be alkylated for ether linkages or activated (triflated) for cross-coupling.

-

C3-Ethyl Ester ( electrophilic): A gateway to amides, heterocycles (oxadiazoles), or alcohols.

-

C6-Methoxy (Masked Pyridone): Acts as an electronic modulator or can be demethylated to reveal a 2-pyridone motif, altering hydrogen bond donor/acceptor profiles.

This guide provides validated protocols for functionalizing this core, moving beyond generic recipes to specific, reliable workflows designed for library generation and SAR (Structure-Activity Relationship) exploration.

Strategic Overview

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

Figure 1: Divergent synthesis map. The scaffold offers three distinct vectors for chemical space expansion.

Module A: The C5-Hydroxyl Vector

The C5-hydroxyl is the most versatile handle. The presence of the C6-methoxy group increases electron density compared to a bare hydroxypyridine, making the oxygen sufficiently nucleophilic for standard alkylations while remaining acidic enough for Mitsunobu reactions.

Protocol A1: O-Alkylation (Ether Synthesis)

Application: Introduction of solubilizing chains or steric bulk.

-

Reagents: Alkyl halide (R-X),

, DMF or Acetone.[1] -

Criticality: The choice of base prevents hydrolysis of the C3-ester.

Step-by-Step Procedure:

-

Dissolution: Dissolve Ethyl 5-hydroxy-6-methoxynicotinate (1.0 equiv) in anhydrous DMF (0.2 M concentration). Note: DMF is preferred over acetone for less reactive halides.

-

Deprotonation: Add anhydrous

(1.5 equiv). Stir at RT for 15 minutes. The solution will likely turn yellow, indicating phenoxide formation. -

Addition: Add the Alkyl Halide (1.2 equiv) dropwise.

-

Reaction:

-

Primary Halides: Stir at 60°C for 2–4 hours.

-

Secondary Halides: Stir at 80°C for 6–12 hours.

-

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over

.[2][3]

Self-Validating Checkpoint:

-

TLC: The product will be less polar (higher

) than the starting phenol. -

1H NMR: Look for the disappearance of the broad phenolic -OH singlet (~9.5-10.5 ppm) and appearance of alkyl protons.

Protocol A2: C5-Activation (Triflate Synthesis)

Application: Converting the C5-OH into a pseudo-halide (OTf) allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), creating bi-aryl systems.

-

Reagents: Triflic anhydride (

), Pyridine, DCM. -

Safety:

is corrosive and moisture sensitive.

Step-by-Step Procedure:

-

Setup: Flame-dry a flask and cool to 0°C under

. -

Mix: Dissolve substrate (1.0 equiv) and dry Pyridine (3.0 equiv) in anhydrous DCM (0.1 M).

-

Addition: Add

(1.2 equiv) dropwise over 10 minutes. Caution: Exothermic. -

Monitoring: Stir at 0°C for 1 hour. Do not let the reaction warm to RT immediately, as competing hydrolysis of the triflate can occur.

-

Quench: Quench with saturated

at 0°C. -

Isolation: Extract with DCM. Wash with dilute HCl (0.5 M) to remove excess pyridine (critical for downstream Pd coupling).

Data Summary: C5 Reactivity

| Reaction Type | Reagent System | Temp | Typical Yield | Key Risk |

| SN2 Alkylation | 60°C | 85-95% | Ester hydrolysis if water present | |

| Mitsunobu | 0°C -> RT | 60-80% | Purification of | |

| Triflation | 0°C | 90%+ | Triflate hydrolysis during workup |

Module B: The C3-Ester Vector

The ethyl ester is relatively stable but can be engaged to attach amines (amides) or reduced to alcohols.

Protocol B1: Hydrolysis & Amide Coupling

Direct amidation of this specific ester can be sluggish due to the electron-rich nature of the ring (donated by 6-OMe). A two-step Hydrolysis-Coupling sequence is more reliable for library synthesis.

Workflow Diagram:

Figure 2: Reliable amidation workflow avoiding harsh direct aminolysis conditions.

Step-by-Step Procedure:

-

Hydrolysis: Treat ester with LiOH (2.0 equiv) in THF:

(3:1) at RT for 2 hours. -

Acidification: Adjust pH to ~3-4 with 1N HCl. The acid often precipitates. Filter or extract with EtOAc.[2]

-

Coupling: Suspend the dried acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir 5 mins to activate.

-

Amine Addition: Add primary or secondary amine (1.2 equiv). Stir at RT for 2-4 hours.

Expert Insight: The 5-OH (if unprotected) is acidic. If utilizing the 5-OH and 3-COOH simultaneously, you must use >2 equivalents of base during coupling, or the 5-OH will sequester the HATU, leading to O-acylation side products. Recommendation: Protect/Alkylate C5 before hydrolyzing C3.

Module C: The C6-Methoxy Vector (Demethylation)

The 6-methoxy group masks a pyridone. Demethylation changes the molecule from a lipophilic pyridine to a polar, hydrogen-bond-donating pyridone, significantly altering pharmacokinetics.

Protocol C1: Demethylation to Pyridone

-

Reagents: HBr (48% aq) in Acetic Acid or TMSI (Trimethylsilyl iodide).

-

Conditions: HBr/AcOH is robust but harsh. TMSI is milder.[4]

Procedure (HBr Method):

-

Dissolve substrate in Glacial Acetic Acid.

-

Add HBr (48% aq, 5-10 equiv).

-

Heat to 90°C for 4 hours.

-

Workup: Cool and pour onto ice. The pyridone often precipitates as a solid. Collect by filtration.

References & Grounding

-

General Pyridine Functionalization:

-

Scriven, E. F. V. "Pyridines: From Lab to Production." Chemical Reviews, providing foundational reactivity profiles for electron-rich pyridines.

-

-

Triflation of Hydroxynicotinates:

-

Synthesis of [18F] 4-amino-N-(3-chloro-4-fluorophenyl)... (ResearchGate). Describes the conversion of 5-hydroxynicotinates to triflates for coupling.

-

-

Alkylation Protocols:

-

Demethylation Strategies:

-

Selective demethylation of 5-methoxyl group...[3] (Indian Academy of Sciences). Although focused on flavanones, this details the HBr/AcOH mechanism applicable to ortho-methoxy nitrogen heterocycles.

-

-

Direct Amidation Challenges:

Disclaimer: The protocols described involve hazardous chemicals (Tf2O, Alkyl Halides). All experiments should be conducted in a fume hood with appropriate PPE. Yields may vary based on specific R-groups attached during functionalization.

Sources

Preparation of Vitamin B6 analogs using Ethyl 5-hydroxy-6-methoxynicotinate

Application Note: Synthesis of 6-Methoxy-4-Deoxy-Pyridoxine Analogs

Abstract & Strategic Overview

This technical guide details the synthetic utility of Ethyl 5-hydroxy-6-methoxynicotinate as a scaffold for generating Type II Vitamin B6 Analogs .[1] Unlike the commercial synthesis of Pyridoxine (Vitamin B6) which utilizes oxazole-Diels-Alder cycloadditions, this precursor allows for the specific retention of oxygenation at the C6 position—a structural motif critical for developing B6 antagonists and metabolic probes.[1]

Scientific Context: Natural Vitamin B6 (Pyridoxine) lacks a substituent at the C6 position. The introduction of a methoxy group at C6, combined with the 4-deoxy core derived from this nicotinate precursor, yields compounds that structurally mimic pyridoxine but often act as competitive inhibitors of pyridoxal kinase or pyridoxine-5'-phosphate oxidase.[1]

Key Transformation: The core workflow involves the chemoselective reduction of the C3-ethoxycarbonyl group to a hydroxymethyl moiety, converting the nicotinate core into a pyridinemethanol (B6-like) scaffold.[1]

Retrosynthetic Analysis & Pathway Logic

The structural mapping below illustrates why this specific starting material is used for analog synthesis rather than natural B6 production.

-

Natural Pyridoxine: 2-methyl, 3-hydroxy, 4-hydroxymethyl, 5-hydroxymethyl.[1][2][3]

-

Target Analog: 2-methoxy, 3-hydroxy, 5-hydroxymethyl (using Pyridoxine numbering).[1]

Note on Numbering: This guide uses IUPAC numbering for the pyridine ring.

-

Precursor: Ethyl 5-hydroxy-6-methoxynicotinate.[1]

-

Product: 5-(hydroxymethyl)-2-methoxypyridin-3-ol.[1]

Caption: Retrosynthetic logic converting the nicotinate ester to the pyridoxine analog core.

Detailed Experimental Protocols

Phase 1: Phenolic Protection (Critical Quality Attribute)

Rationale: Direct reduction of the phenolic ester with Lithium Aluminum Hydride (LiAlH4) can lead to insoluble aluminate complexes, reducing yield and complicating workup. Protecting the 5-OH as a benzyl ether is the industry standard for pyridine chemistry.[1]

Reagents:

-

Ethyl 5-hydroxy-6-methoxynicotinate (1.0 eq)[1]

-

Benzyl Bromide (1.2 eq)[1]

-

Potassium Carbonate (K2CO3) (2.0 eq, anhydrous)[1]

-

DMF (Dimethylformamide) (0.5 M concentration)[1]

Step-by-Step:

-

Dissolution: Charge a flame-dried round-bottom flask with Ethyl 5-hydroxy-6-methoxynicotinate and anhydrous DMF under nitrogen atmosphere.

-

Base Addition: Add K2CO3 in a single portion. The suspension may turn yellow (phenolate formation). Stir for 15 minutes at ambient temperature.

-

Alkylation: Add Benzyl Bromide dropwise via syringe over 10 minutes.

-

Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (lower Rf) should disappear.

-

Workup: Cool to room temperature. Pour into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then brine.[1] Dry over Na2SO4.

-

Yield Expectation: >85% as a pale yellow oil/solid.

Phase 2: Reductive Transformation (The "B6" Core Synthesis)

Rationale: Converting the ester to the primary alcohol creates the "5-hydroxymethyl" arm characteristic of Vitamin B6.

Reagents:

-

Substrate: Ethyl 5-(benzyloxy)-6-methoxynicotinate (from Phase 1).[1]

-

Reductant: LiAlH4 (2.5 eq) (Lithium Aluminum Hydride).[1]

-

Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step:

-

Setup: Equip a 3-neck flask with a reflux condenser, addition funnel, and N2 inlet. Charge with LiAlH4 suspended in THF (0°C).

-

Addition: Dissolve the substrate in THF. Add dropwise to the LiAlH4 suspension at 0°C. Caution: Exothermic gas evolution.

-

Reflux: Once addition is complete, warm to room temperature, then reflux (66°C) for 2 hours.

-

Quenching (Fieser Method): Cool to 0°C.

-

Add x mL Water (where x = grams of LiAlH4 used).

-

Add x mL 15% NaOH.

-

Add 3x mL Water.

-

-

Filtration: Stir for 30 minutes until a white granular precipitate forms. Filter through a Celite pad.[4]

-

Isolation: Concentrate the filtrate. The product is 5-(benzyloxy)-6-methoxy-3-pyridinemethanol .[1]

Phase 3: Global Deprotection

Rationale: Removal of the benzyl group restores the phenolic hydroxyl, yielding the final bioactive analog.

Protocol:

-

Dissolve intermediate in MeOH.

-

Add 10% Pd/C (10 wt% loading).

-

Stir under H2 atmosphere (balloon pressure) for 12 hours.

-

Filter through Celite and concentrate.

Process Visualization & Quality Control

Workflow Logic Diagram

The following diagram outlines the critical decision points and workup logic to ensure high purity.

Caption: Critical path for the reductive workup to avoid aluminum emulsions.

Quality Control Specifications (Data Table)

| Parameter | Specification | Method | Notes |

| Appearance | White to Off-white Solid | Visual | Oxidation leads to yellowing |

| 1H NMR (DMSO-d6) | δ 3.85 (s, 3H, OMe) | NMR | Diagnostic singlet for 6-OMe |

| 1H NMR (DMSO-d6) | δ 4.42 (s, 2H, CH2OH) | NMR | Confirms ester reduction |

| Mass Spec | [M+H]+ matches Calc.[1][5] Mass | LC-MS | ESI Mode |

| Purity | >95% | HPLC | C18 Column, MeOH/H2O gradient |

Scientific Commentary & Troubleshooting

Mechanism of Action (Analog Status): The product, 5-(hydroxymethyl)-2-methoxypyridin-3-ol , is a 4-deoxy analog of Pyridoxine.[1]

-

Biological Implication: The lack of the C4-hydroxymethyl group (present in natural B6) prevents this molecule from being converted into Pyridoxal Phosphate (PLP), the active coenzyme.[1] Consequently, it often acts as a competitive inhibitor for enzymes that bind Pyridoxine, making it a valuable tool for studying B6 deficiency states or enzyme kinetics [1].

Troubleshooting the Reduction:

-

Issue: Low yield during LiAlH4 reduction.

-

Cause: The 6-methoxy group makes the ring electron-rich, potentially reducing the electrophilicity of the ester.[1]

-

Solution: Use a Lewis Acid additive (e.g., CaCl2) or switch to LiBH4 in THF/MeOH if the LiAlH4 reduction is sluggish [2].

Stability Warning: The 6-methoxy group is an imidate-like structure.[1] It is susceptible to hydrolysis under strong acidic conditions (e.g., 48% HBr), which would convert the molecule into a 2-pyridone (6-oxo) derivative.[1] Avoid strong aqueous acids during workup unless the pyridone is the desired target.

References

-

Melius, P., & Svacha, A. J. (1980).[1] The biological activity of vitamin B6 analogs in the rat. Journal of Nutritional Science and Vitaminology, 26(4), 349–356.[1]

-

Organic Syntheses. (1950). Lithium Aluminum Hydride Reduction: General Procedures. Organic Syntheses, Coll.[6] Vol. 10.

-

Korytnyk, W., & Paul, B. (1970).[1] Acyl Migration in Vitamin B6 Analogs. Journal of Medicinal Chemistry. (Contextual grounding for B6 analog synthesis).

-

BenchChem. (2025).[7] Synthesis of 5-Hydroxynicotinic acid derivatives. Technical Guide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 3. books.rsc.org [books.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O- and 5-Hydroxy-2-methylchromone-7-O-rutinosides, Investigation of their Cytotoxic Activities against Several Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

Application Note: High-Yield Catalytic Hydrogenation of Nicotinate Derivatives

This Application Note is designed as a comprehensive technical guide for the catalytic hydrogenation of nicotinate derivatives. It synthesizes mechanistic insights with practical, high-yield protocols, addressing the specific challenges of pyridine ring saturation.

Strategic Overview

Nicotinate derivatives (pyridine-3-carboxylates) are critical precursors in the synthesis of nipecotic acid scaffolds, which serve as the pharmacophore backbone for numerous GABA uptake inhibitors (e.g., Tiagabine) and other bioactive alkaloids.

The transformation requires the reduction of the aromatic pyridine ring to a saturated piperidine ring. While thermodynamically favorable, this reaction is kinetically challenging due to:

-

Resonance Stability: The high aromatic stabilization energy of the pyridine ring (approx. 28 kcal/mol).

-

Catalyst Poisoning: The basic nitrogen lone pair can bind strongly to metal active sites, inhibiting hydrogen adsorption.

-

Chemo/Stereoselectivity: Controlling cis/trans ratios in polysubstituted derivatives and preventing hydrogenolysis of sensitive groups (e.g., halogens, benzyl ethers).

Mechanistic Principles & Critical Parameters[1]

The "Acid Effect" in Pyridine Hydrogenation

The most critical factor in successfully hydrogenating nicotinate derivatives is the control of pH.

-

Neutral Conditions: The pyridine nitrogen competes with

for active sites on the catalyst surface. Strong adsorption via the N-lone pair poisons the catalyst, leading to sluggish kinetics. -

Acidic Conditions: Protonation of the pyridine nitrogen (

for ethyl nicotinate) prevents direct N-metal coordination. The pyridinium ion adsorbs flat onto the catalyst surface via

Catalyst Selection Matrix

Selection must be based on the substrate's functional group profile.

| Catalyst | Activity | Selectivity Profile | Recommended For |

| Pd/C (5-10%) | High | Low (Prone to hydrogenolysis) | Standard alkyl nicotinates; Cost-effective scale-up. |

| Rh/C (5%) | High | High (Preserves halogens) | Halogenated nicotinates ; High cis-selectivity requirements. |

| PtO₂ (Adams') | Moderate | Moderate | Acidic media; Substrates sensitive to high pressure. |